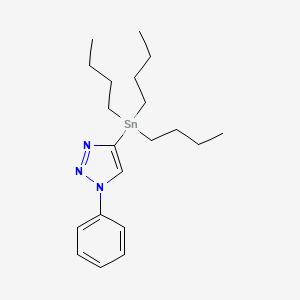

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

Übersicht

Beschreibung

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is an organotin compound characterized by the presence of a tin atom bonded to a 1-phenyltriazol-4-yl group and three butyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 1-phenyltriazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Catalysts: Such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while reduction reactions can produce various organotin intermediates .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The triazole moiety is well-known for its antibacterial and antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial activity. For instance, compounds synthesized from 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole have shown effectiveness against a range of bacterial strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| S. aureus | 4 µg/mL | |

| P. aeruginosa | 6 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:

In a study involving the synthesis of triazole derivatives, it was found that certain modifications to the triazole structure enhanced their cytotoxic effects against breast cancer cell lines . The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents.

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of materials. Its stannyl group allows for better interaction with other polymer components, leading to improved performance characteristics .

Table 2: Properties of Polymers Modified with Triazole Derivatives

| Polymer Type | Modification | Property Enhanced |

|---|---|---|

| Polyvinyl chloride | Addition of triazole | Increased thermal stability |

| Polyethylene | Blending with triazole | Improved tensile strength |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

Wirkmechanismus

The mechanism of action of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound interacts with molecular targets through the formation of tin-carbon bonds, which can undergo homolytic cleavage to generate reactive intermediates. These intermediates can then participate in various chemical transformations, including reduction and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

Triphenyltin hydride: Another organotin compound with similar applications but different reactivity due to the presence of phenyl groups instead of butyl groups.

Uniqueness

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is unique due to the presence of the 1-phenyltriazol-4-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and catalysis.

Biologische Aktivität

1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl azide with tributylstannyl compounds via a click chemistry approach. This method is notable for its efficiency and the mild conditions required for the reaction. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antifungal Activity

Triazoles are well-known antifungal agents. The compound this compound has shown promising antifungal activity against various strains of fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating significant potency compared to traditional antifungals like fluconazole .

Antibacterial Activity

Research indicates that triazoles exhibit antibacterial properties as well. Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

- Compounds related to this compound have displayed MIC values significantly lower than standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cells:

- A study highlighted that modifications to the triazole structure could enhance its interaction with cancer cell lines, leading to increased cytotoxicity . The presence of the tributylstannyl group may also play a role in enhancing these effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites and preventing substrate interaction.

- Molecular Interactions : The electron-donating properties of the phenyl group may facilitate interactions with electron-deficient targets in microbial cells or cancerous tissues .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

| Study | Subject | Findings |

|---|---|---|

| Study A | Candida albicans | MIC 0.0156 μg/mL; superior to fluconazole |

| Study B | Staphylococcus aureus | Significant antibacterial activity; MIC < 0.5 μg/mL |

| Study C | Cancer Cell Lines | Induced apoptosis; enhanced cytotoxicity with modifications |

Eigenschaften

IUPAC Name |

tributyl-(1-phenyltriazol-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.